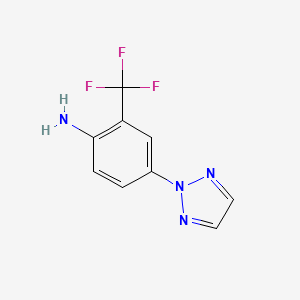

4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(triazol-2-yl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)7-5-6(1-2-8(7)13)16-14-3-4-15-16/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFOLYAWSCPTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2N=CC=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl sulfenyl chloride (CF3SCl) or trifluoromethyl iodide (CF3I).

Aniline Derivative Formation: The aniline derivative is formed by the reduction of a nitro group to an amine group, typically using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions and reagent addition can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.

Reduction: Iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd-C) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitrosoaniline or nitroaniline derivatives.

Reduction: Aniline derivatives.

Substitution: Substituted triazoles or aniline derivatives.

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers.

Mechanism of Action

The mechanism by which 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Biological Activity

The compound 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and data tables to illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3N4 , with a molecular weight of 228.17 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effective inhibition against various pathogens, including Mycobacterium tuberculosis (Mtb) and Candida species.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| BOK-2 | 1.8 | Mtb |

| BOK-3 | 2.4 | Mtb |

| BOP-1 | 5.9 | Mtb |

| BOP-4 | 4.8 | Mtb |

The mechanism of action for triazoles often involves the inhibition of specific enzymes critical for pathogen survival. For example, studies on related compounds have shown that they inhibit the DprE1 enzyme in Mtb, which is essential for cell wall synthesis. The inhibition leads to bactericidal effects, making these compounds potential candidates for tuberculosis treatment .

Case Studies

- DprE1 Inhibition Study : A study focused on the inhibition of the DprE1 enzyme by triazole derivatives showed promising results with IC50 values ranging from 2.2 to 3.0 µM for selected compounds . This study emphasizes the importance of structural modifications in enhancing biological activity.

- Antifungal Activity : Another investigation into the antifungal properties of triazole derivatives indicated effective activity against Candida albicans, with certain compounds exhibiting MIC values as low as 0.5 µg/mL . This highlights the potential use of these compounds in treating fungal infections.

Cytotoxicity and Anticancer Potential

Emerging evidence suggests that triazole derivatives may also possess anticancer properties. Compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | A549 (Lung carcinoma) |

| Compound B | 15 | HeLa (Cervical cancer) |

| Compound C | 12 | MCF-7 (Breast cancer) |

Q & A

Q. What are the key synthetic routes for preparing 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline?

The compound is synthesized via bromination of its precursor, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline , using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) . Typical conditions involve reacting at 60°C for 2 hours, achieving yields up to 89% . This intermediate is critical for synthesizing Broflanilide, a pesticide targeting GABA receptors .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as hazardous (H315, H319, H372, H400) due to skin/eye irritation and toxicity. Storage requires an inert atmosphere at -20°C in the dark to prevent degradation. Use personal protective equipment (PPE) and follow GHS precautionary statements (P273, P305+P351+P338) .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography using SHELXL is the gold standard for structural determination. The software refines high-resolution data to resolve bond lengths, angles, and electron density maps, ensuring accurate 3D modeling .

Advanced Research Questions

Q. How can bromination reaction yields be optimized for this compound?

Key factors include:

- Reagent stoichiometry : A 1.05:1 molar ratio of NBS to substrate minimizes side reactions .

- Temperature control : Gradual heating to 60°C prevents exothermic side reactions.

- Solvent selection : DMF enhances solubility and reaction homogeneity.

Yield improvements (up to 89%) are achieved by incremental NBS addition and post-reaction purification via column chromatography .

Q. What crystallographic challenges arise when analyzing fluorinated aniline derivatives?

Fluorine atoms introduce high electron density and disorder in crystal lattices. Solutions include:

Q. How does the compound’s structure influence its role as a pesticide intermediate?

The trifluoromethyl and triazole groups enhance:

Q. Are there contradictions in reported synthetic methodologies?

Discrepancies exist in bromination conditions:

- Temperature : Some protocols use room temperature initially, while others start at 60°C .

- Solvent volume : DMF volumes vary (200–500 mL per 0.1 mol), impacting reaction kinetics.

Consistent yields (~80–89%) suggest robustness, but reproducibility requires strict adherence to molar ratios and mixing protocols .

Q. What computational tools predict the compound’s binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina ) and molecular dynamics simulations (e.g., GROMACS ) model interactions with GABA receptors. Key steps:

- Prepare ligand and receptor files using Open Babel and PDBfixer .

- Define active sites based on homologous structures (e.g., RDL subunit from Drosophila).

- Validate predictions with experimental IC₅₀ data from insecticidal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.